molecular formula C10H9NO2S B074010 Ethyl 4-isothiocyanatobenzoate CAS No. 1205-06-7

Ethyl 4-isothiocyanatobenzoate

Cat. No.: B074010
CAS No.: 1205-06-7
M. Wt: 207.25 g/mol
InChI Key: MLOJHUCMCKBDLV-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatobenzoate is an organic compound with the molecular formula C10H9NO2S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isothiocyanatobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-aminobenzoate with thiophosgene. The reaction typically proceeds as follows:

    Starting Material: Ethyl 4-aminobenzoate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).

The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isothiocyanatobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-isothiocyanatobenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) or secondary amines (e.g., dimethylamine) in solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.

    Hydrolysis: 4-isothiocyanatobenzoic acid.

    Reduction: 4-aminobenzoic acid derivatives.

Scientific Research Applications

Ethyl 4-isothiocyanatobenzoate has several scientific research applications:

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-isothiocyanatobenzoate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group can form covalent bonds with amino acid residues such as cysteine, lysine, and histidine. This reactivity allows the compound to inhibit enzymes by modifying their active sites, thereby disrupting their normal function. Additionally, the compound’s ability to form hydrogen bonds and its dipole moment contribute to its binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 4-isothiocyanatobenzoate can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Similar in reactivity but lacks the ester group, making it less versatile in certain synthetic applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.

    4-Isothiocyanatobenzyl alcohol: Contains a hydroxyl group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to its combination of an isothiocyanate group and an ethyl ester group, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

IUPAC Name

ethyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOJHUCMCKBDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152879
Record name Ethyl 4-isothiocyanatobenzoate
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-06-7
Record name Benzoic acid, 4-isothiocyanato-, ethyl ester
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Record name Ethyl 4-isothiocyanatobenzoate
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Record name Ethyl 4-isothiocyanatobenzoate
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Record name Ethyl 4-isothiocyanatobenzoate
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Synthesis routes and methods I

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl p-aminobenzoate and after adding thereto 83.4 g of N,N-diethylthiocarbamoyl chloride, the mixture was refluxed for 8 hours. After ice cooling the reaction mixture, 100 ml of concentrated hydrochloric acid was added to the mixture and the toluene layer thus formed was collected and washed with water. After distilling off toluene under reduced pressure, the oily material thus formed was crystallized from methanol to provide 77.1 g of ethyl p-isothiocyanatobenzoate. The yield was 74.5% and the melting point was 52° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
82.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

82.5 g of ethyl p-aminobenzoate was dissolved in 500 ml of toluene, to the solution was added 83.4 g of N,N-diethylthiocarbamoyl chloride and the mixture was refluxed by heating for 8 hours. After cooling with ice, 100 ml of concentrated hydrochloric acid was added to the reaction mixture and then the toluene layer was separated and washed with water. The toluene was distilled off under reduced pressure and the residual oily product was crystallized from methanol to obtain 77.1 g of ethyl p-isothiocyanatobenzoate. Yield: 74.5%. Melting Point: 52° C.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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